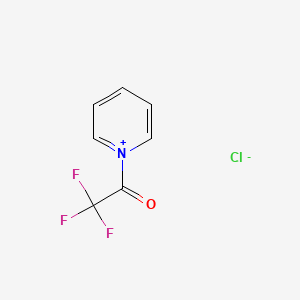
1-(Trifluoroacetyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoroacetyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
准备方法
The synthesis of 1-(Trifluoroacetyl)pyridin-1-ium chloride typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a chlorinating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 80°C.
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Time: The reaction is usually allowed to proceed overnight to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(Trifluoroacetyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions vary but often include substituted pyridinium compounds and other derivatives.
科学研究应用
1-(Trifluoroacetyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism by which 1-(Trifluoroacetyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
1-(Trifluoroacetyl)pyridin-1-ium chloride can be compared with other pyridinium salts and trifluoroacetyl-containing compounds:
Similar Compounds: Pyridinium chloride, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride, cetylpyridinium chloride.
Uniqueness: The presence of the trifluoroacetyl group imparts unique reactivity and stability to the compound, making it distinct from other pyridinium salts. This group also enhances its ability to participate in specific chemical reactions and interact with biological targets.
属性
CAS 编号 |
95193-31-0 |
|---|---|
分子式 |
C7H5ClF3NO |
分子量 |
211.57 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-pyridin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C7H5F3NO.ClH/c8-7(9,10)6(12)11-4-2-1-3-5-11;/h1-5H;1H/q+1;/p-1 |
InChI 键 |
KMNUJXSQGSRXDS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)C(=O)C(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
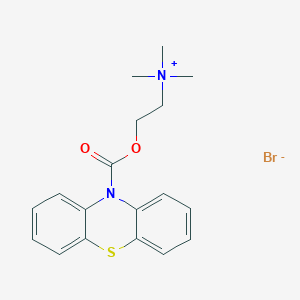
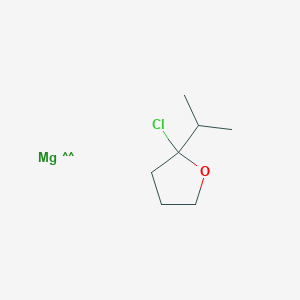
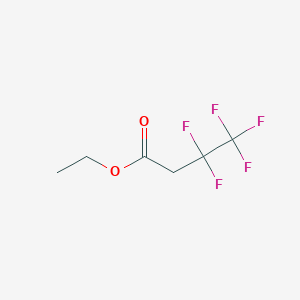
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
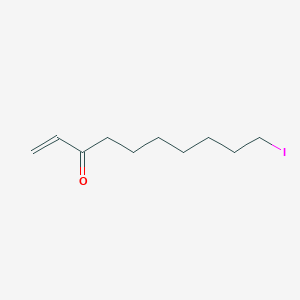
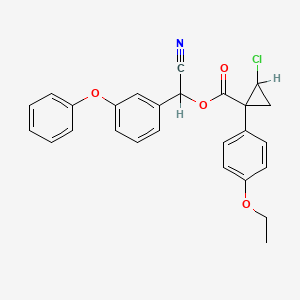
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
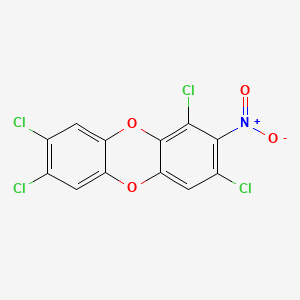
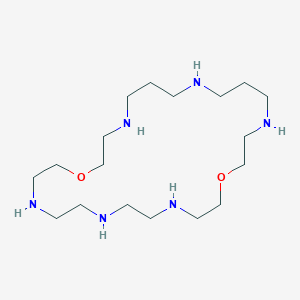
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
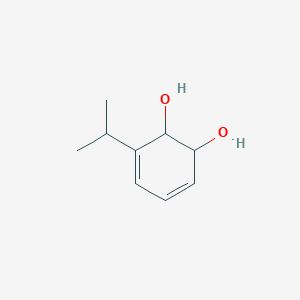
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
